![molecular formula C6H7ClN4 B2875235 Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride CAS No. 136577-24-7](/img/structure/B2875235.png)
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride
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Description
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . This compound is available from scientific suppliers such as Aladdin Scientific .
Synthesis Analysis
The synthesis of pyrazolo[1,5-b]pyridazin-3-amine hydrochloride involves several steps. One method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-b]pyridazin-3-amine hydrochloride are complex and involve multiple steps. For instance, one method involves a sequential opening/closing cascade reaction . The reaction conditions include room temperature, short reaction time, and operational simplicity .Scientific Research Applications
Synthesis of Derivatives
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride is used in the synthesis of its derivatives. The synthetic strategies and approaches to these derivatives have been reported extensively from 2017 to 2021 .
Catalytic Synthesis
This compound is used in the catalytic synthesis of new pyrazolo[3,4-b]pyridine via a cooperative vinylogous anomeric-based oxidation . This process is important in the research and development of the chemical industries .
Inhibition of Prostaglandin E2 and Interleukin Activity
Some compounds like 5-acyl-N-methyl derivative when tested in vivo on lipopolysaccharide stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin E2 and interleukin activity .
Pharmacologically Active Compounds
Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Antibacterial Activity
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride has been reported to have antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
Key Intermediates in Industry
Recent research in material chemistry confirmed that pyrazolo[3,4-b]pyridine compounds are key intermediates in industry, semiconductors, and organic light-emitting diodes .
properties
IUPAC Name |
pyrazolo[1,5-b]pyridazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-9-10-6(5)2-1-3-8-10;/h1-4H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTOKMBNUXQPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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